[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl ring, an amino-acetylamino group, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from cyclohexanone. The ketone is reduced to cyclohexanol, which is then converted to cyclohexylamine through amination.
Introduction of the Amino-Acetylamino Group: The cyclohexylamine is reacted with acetic anhydride to introduce the acetyl group, followed by the addition of an amino group through a nucleophilic substitution reaction.
Formation of the Carbamic Acid Ester: The resulting intermediate is reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like and share structural similarities.
Uniqueness: The presence of the tert-butyl ester group in provides distinct steric and electronic properties, making it more resistant to hydrolysis and enhancing its stability.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-5-18(14(20)21-15(2,3)4)12-9-7-6-8-11(12)17-13(19)10-16/h11-12H,5-10,16H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZKTLSVDYYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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